molecular formula C11H12ClN3O B14614192 1-(4,6-Dimethylpyrimidin-2-yl)-3-hydroxypyridin-1-ium chloride CAS No. 57025-33-9

1-(4,6-Dimethylpyrimidin-2-yl)-3-hydroxypyridin-1-ium chloride

Cat. No.: B14614192
CAS No.: 57025-33-9
M. Wt: 237.68 g/mol
InChI Key: QDBVFAVTWKYAAL-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylpyrimidin-2-yl)-3-hydroxypyridin-1-ium chloride is a chemical compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a pyridinium ion with a hydroxyl group at position 3

Preparation Methods

The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-3-hydroxypyridin-1-ium chloride can be achieved through several routes. One common method involves the reaction of 4,6-dimethylpyrimidine with a suitable pyridine derivative under acidic conditions to form the pyridinium ion. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is conducted under solvent-free conditions . The resulting product is then purified and converted to its chloride salt form.

Chemical Reactions Analysis

1-(4,6-Dimethylpyrimidin-2-yl)-3-hydroxypyridin-1-ium chloride undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)-3-hydroxypyridin-1-ium chloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its antibacterial or antifungal effects. The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar compounds to 1-(4,6-Dimethylpyrimidin-2-yl)-3-hydroxypyridin-1-ium chloride include:

Properties

CAS No.

57025-33-9

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)pyridin-1-ium-3-ol;chloride

InChI

InChI=1S/C11H11N3O.ClH/c1-8-6-9(2)13-11(12-8)14-5-3-4-10(15)7-14;/h3-7H,1-2H3;1H

InChI Key

QDBVFAVTWKYAAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)[N+]2=CC=CC(=C2)O)C.[Cl-]

Origin of Product

United States

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